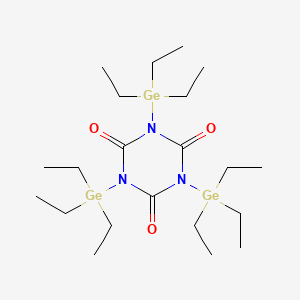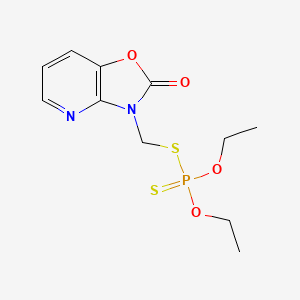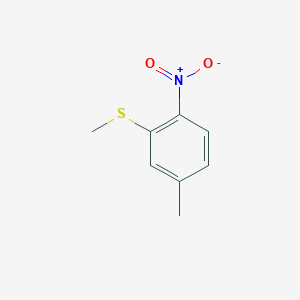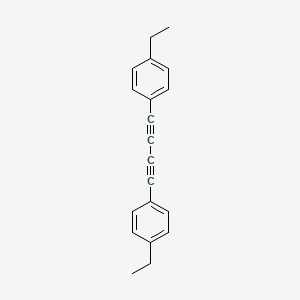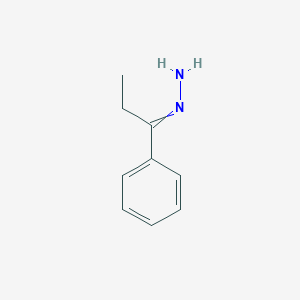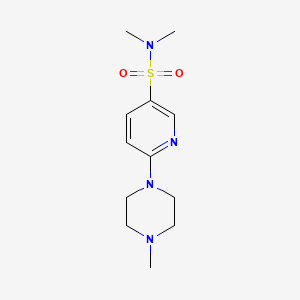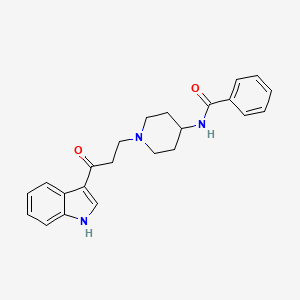
Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- is a complex organic compound that features an indole ring, a piperidine ring, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated to introduce the piperidine ring . The reaction conditions often include the use of microwave irradiation to accelerate the process, making it efficient and high-yielding .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for bulk production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Wirkmechanismus
The mechanism of action of Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase-2 (COX-2), reducing inflammation . The compound’s indole ring allows it to interact with various biological pathways, influencing cellular processes and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(2-(1H-indol-3-yl)ethyl)-1,2,3,6-tetrahydro-4-pyridinyl)benzamide
- N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide
- N-(1-(3-(1H-indol-3-yl)propyl)-4-piperidinyl)benzamide
Uniqueness
What sets Benzamide, N-(1-(3-(1H-indol-3-yl)-3-oxopropyl)-4-piperidinyl)- apart from similar compounds is its specific structural configuration, which combines the indole and piperidine rings with a benzamide moiety. This unique arrangement enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
35631-19-7 |
|---|---|
Molekularformel |
C23H25N3O2 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N-[1-[3-(1H-indol-3-yl)-3-oxopropyl]piperidin-4-yl]benzamide |
InChI |
InChI=1S/C23H25N3O2/c27-22(20-16-24-21-9-5-4-8-19(20)21)12-15-26-13-10-18(11-14-26)25-23(28)17-6-2-1-3-7-17/h1-9,16,18,24H,10-15H2,(H,25,28) |
InChI-Schlüssel |
LINUMTAMFLKELL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC(=O)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


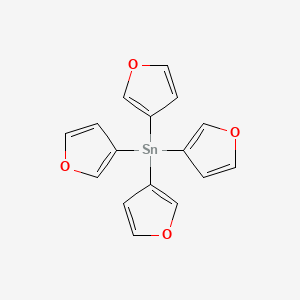
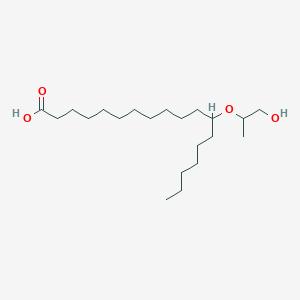
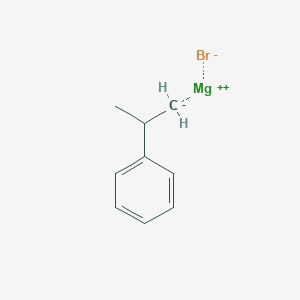
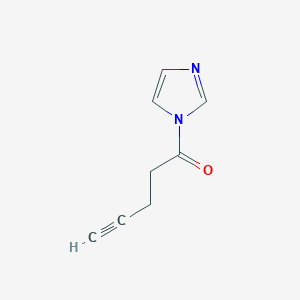
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
